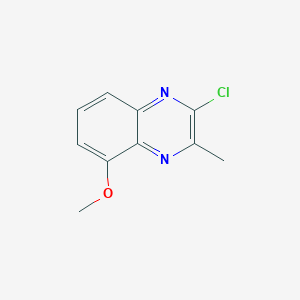

2-Chloro-5-methoxy-3-methylquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

2-chloro-5-methoxy-3-methylquinoxaline |

InChI |

InChI=1S/C10H9ClN2O/c1-6-10(11)13-7-4-3-5-8(14-2)9(7)12-6/h3-5H,1-2H3 |

InChI Key |

ZBKVHXYHLSSFDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=CC=C(C2=N1)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Methoxy 3 Methylquinoxaline and Its Research Analogs

Established Synthetic Routes for Substituted Quinoxalines

Traditional methods for synthesizing the quinoxaline (B1680401) scaffold have been well-documented and primarily rely on condensation reactions, followed by functional group manipulations like halogenation and alkoxylation.

Condensation Reactions in Quinoxaline Ring Formation

The most fundamental and widely employed method for constructing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine (B50134) ring fused to the benzene (B151609) ring, creating the quinoxaline core. encyclopedia.pub The versatility of this method lies in the ability to introduce various substituents onto the quinoxaline ring by using appropriately substituted ortho-phenylenediamines and dicarbonyl compounds. sapub.org For instance, the reaction of an ortho-phenylenediamine with 2-oxopropionaldehyde leads to the formation of 2-methyl-quinoxaline. sapub.org

The reaction conditions for these condensations can vary, often requiring heating in solvents like ethanol (B145695) or acetic acid for several hours. nih.govtandfonline.com However, to improve efficiency and yield, various catalysts have been introduced. Mild acidic catalysts, such as a catalytic amount of hydrochloric acid or p-toluenesulfonic acid, can facilitate the reaction. sapub.org Other reported catalysts include iodine, which can be used under microwave irradiation, and various metal salts like CuSO4·5H2O, CrCl2·6H2O, and PbBr2. sapub.orgorientjchem.org The choice of catalyst can significantly impact the reaction time and yield. orientjchem.org

The general mechanism for the acid-catalyzed condensation involves the initial protonation of one of the carbonyl groups of the dicarbonyl compound, which activates it for nucleophilic attack by one of the amino groups of the ortho-phenylenediamine. This is followed by an intramolecular cyclization and subsequent dehydration to form the final quinoxaline product. researchgate.netnih.gov

Halogenation and Alkoxylation Strategies

Once the quinoxaline ring is formed, further functionalization, such as halogenation and alkoxylation, can be carried out to produce a diverse range of derivatives. For instance, to synthesize a compound like 2-Chloro-5-methoxy-3-methylquinoxaline, one would typically start with a precursor that can be halogenated and alkoxylated at the desired positions.

Halogenation, particularly chlorination, is a common transformation. For example, 2,6-dichloroquinoxaline (B50164) can serve as a starting material for introducing various substituents at the 2-position. rasayanjournal.co.in The chlorine atom at C2 is susceptible to nucleophilic substitution, allowing for the introduction of alkoxy groups. The reaction of 2-chloro-3-methylquinoxaline (B189447) with an appropriate alkoxide can introduce an ether linkage at the C2 position. nih.gov

Alkoxylation can also be achieved through different strategies. For example, reacting 5,8-dichloro-2,3-dicyanoquinoxaline with alcohols in the presence of triethylamine (B128534) can lead to the formation of 3-alkoxy-5,8-dichloro-2-cyanoquinoxalines in high yields. nih.gov Another method involves the use of a phase transfer catalyst, such as triethyl-benzyl ammonium (B1175870) chloride (TEBAC), to facilitate the reaction between a chloroquinoxaline and an alcohol. nih.gov

Advanced Synthetic Approaches and Mechanistic Studies

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile methods for quinoxaline synthesis. These advanced approaches often utilize modern techniques and aim for a deeper understanding of the underlying reaction mechanisms.

Microwave-Assisted Synthesis of Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comtandfonline.comudayton.edu This technique has been successfully applied to the synthesis of quinoxaline derivatives. southasiacommons.netnih.govtandfonline.com

The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds can be carried out efficiently under microwave irradiation, often in the absence of a solvent. tandfonline.comtandfonline.com This solvent-free approach is particularly attractive from a green chemistry perspective as it reduces the use of hazardous organic solvents. tandfonline.comtandfonline.com For example, heating a mixture of an acyloin and an o-phenylenediamine (B120857) in a microwave oven for just 3-6 minutes can afford 2,3-disubstituted quinoxalines in good yields. tandfonline.com Similarly, the reaction between isatin (B1672199) derivatives and o-phenylenediamine in water under microwave irradiation provides a green route to certain quinoxaline derivatives. southasiacommons.net

The benefits of microwave-assisted synthesis include:

Rapid reaction times: Reactions that might take hours with conventional heating can often be completed in minutes. tandfonline.com

High yields: Microwave heating can lead to improved reaction efficiency and higher product yields. tandfonline.com

Solvent-free conditions: Many microwave-assisted syntheses can be performed without a solvent, reducing waste and environmental impact. tandfonline.comudayton.edutandfonline.com

Catalyst-Free and Green Chemistry Methodologies

The development of catalyst-free and green synthetic methods is a major focus in modern organic chemistry. For quinoxaline synthesis, several innovative approaches have been reported that align with the principles of green chemistry.

One remarkable development is the catalyst-free synthesis of quinoxalines at ambient temperature. thieme-connect.comthieme-connect.com By simply mixing an aryldiamine and a dicarbonyl compound in methanol, quinoxalines can be obtained in medium to excellent yields in just one minute. thieme-connect.comthieme-connect.com This method is not only highly efficient but also scalable, making it a very practical approach. thieme-connect.com Another catalyst-free method involves the domino synthesis of quinoxalines from phenacyl halides and 1,2-diaminoarenes, using sodium bicarbonate as a deacidifying agent. researchgate.net

Ultrasound irradiation has also been employed as a green technique for quinoxaline synthesis. researchgate.net A catalyst-free, ultrasound-assisted protocol using ethanol as a solvent at room temperature has been shown to produce quinoxaline derivatives in excellent yields. researchgate.net

Furthermore, mechanochemistry, which involves chemical reactions induced by mechanical force, offers a solvent-free and often catalyst-free route to quinoxalines. rsc.org By homogenizing the substrates in a mini cell homogenizer, quinoxalines can be synthesized rapidly and in high yields with a near-zero E-factor, highlighting the sustainability of this approach. rsc.org

| Methodology | Conditions | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Solvent-free, 3-6 minutes | Rapid, high yields, environmentally friendly | tandfonline.comtandfonline.com |

| Catalyst-Free Ambient Temperature Synthesis | Methanol, 1 minute, room temperature | Extremely fast, simple, scalable, green | thieme-connect.comthieme-connect.com |

| Ultrasound-Assisted Synthesis | Ethanol, room temperature, catalyst-free | Green, excellent yields | researchgate.net |

| Mechanochemical Synthesis | Solvent-free, catalyst-free, homogenization | Fast, sustainable, near-zero E-factor | rsc.org |

Investigations into Reaction Mechanisms and Selectivity

A deeper understanding of the reaction mechanisms governing quinoxaline formation is crucial for optimizing existing synthetic routes and designing new, more selective ones. The classical condensation reaction is generally understood to proceed through a series of steps involving nucleophilic attack, cyclization, and dehydration. researchgate.netnih.gov The role of a catalyst, when present, is often to activate the carbonyl group towards nucleophilic attack. researchgate.net

The selectivity of the reaction, particularly when using unsymmetrical starting materials, is an important consideration. The electronic properties of the substituents on both the ortho-phenylenediamine and the dicarbonyl compound can influence the regioselectivity of the cyclization. For example, electron-withdrawing groups on the aryl 1,2-diamine ring can decrease the reaction rate due to the reduced nucleophilicity of the amino groups. orientjchem.org Conversely, electron-donating groups can accelerate the reaction. orientjchem.org

In more advanced synthetic strategies, the mechanism can be more complex. For instance, in the domino synthesis from phenacyl halides, the reaction proceeds through a condensation-oxidation sequence. acgpubs.org The proposed mechanism for pyridine-catalyzed synthesis involves the formation of a pyridine (B92270) bromonium salt, followed by nucleophilic attack by the diamine. acgpubs.org Understanding these intricate mechanistic details allows for the rational design of catalysts and reaction conditions to achieve desired outcomes with high selectivity.

Derivatization Strategies for Structural Diversification

The presence of a chlorine atom at the C-2 position of the quinoxaline ring offers a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Introduction of Ether Linkages and Formation of Schiff Bases

The reactive chlorine atom at the C-2 position of the quinoxaline nucleus is amenable to substitution by oxygen nucleophiles, leading to the formation of ether linkages. This strategy has been effectively utilized to connect the quinoxaline moiety to other aromatic systems, which can then be further functionalized.

A common approach involves the reaction of a 2-chloroquinoxaline (B48734) derivative with a hydroxy-substituted aromatic aldehyde, such as 4-hydroxybenzaldehyde. This reaction is typically carried out by refluxing the reactants in a suitable solvent like acetonitrile. The resulting ether-linked quinoxaline-benzaldehyde intermediate serves as a versatile platform for the synthesis of Schiff bases.

These intermediates, possessing a reactive aldehyde group, can be readily condensed with various primary aromatic amines. The reaction, usually performed by refluxing in ethanol, yields a series of Schiff bases (imines). This two-step process allows for significant molecular diversity, as a wide range of substituted anilines can be employed to generate a library of quinoxaline-based Schiff bases.

Table 1: Examples of Synthesized Schiff Bases from 2-(p-formylphenoxy)-3-methylquinoxaline

| Compound ID | Substituent on Aniline |

| 5a | 4-Chloro |

| 5b | 4-Bromo |

| 5c | 4-Nitro |

| 5d | 4-Methyl |

| 5e | 4-Methoxy |

This table is illustrative of the types of derivatives that can be synthesized based on the described methodology.

Similarly, starting with a 2-chloroquinoxaline and 4-aminophenol, a 4-(2-methylquinoxalin-3-yloxy)benzamine intermediate can be prepared. This amine-functionalized ether can then be reacted with a variety of aromatic aldehydes to produce another set of Schiff bases. This complementary approach further expands the scope of accessible structures.

Synthesis of Quinoxaline-Linked Sulfonamides

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry. The incorporation of a sulfonamide moiety into the quinoxaline scaffold can be achieved through several synthetic routes.

One prevalent method involves the direct reaction of a 2-chloroquinoxaline with a sulfonamide in the presence of a base. For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with various sulfonamides using a base like potassium carbonate in a polar aprotic solvent such as DMA has been reported to yield N-(3-chloro-quinoxalin-2-yl)-sulfonamides. nih.gov This nucleophilic substitution of one of the chlorine atoms provides a straightforward entry to quinoxaline sulfonamides. Adapting this method to this compound would involve its reaction with a desired sulfonamide under similar basic conditions.

An alternative strategy begins with the chlorosulfonation of a pre-existing quinoxaline derivative. nih.govchempap.org For example, a methoxyphenyl quinoxaline can be treated with chlorosulfonic acid to generate the corresponding quinoxaline sulfonyl chloride. chempap.org This highly reactive intermediate can then be reacted with a diverse range of primary and secondary amines to furnish the desired sulfonamide derivatives in good yields. nih.gov The reactivity of the aromatic amines in this reaction is influenced by the electronic nature of their substituents. nih.gov

Table 2: Representative Quinoxaline-Linked Sulfonamide Derivatives

| Starting Quinoxaline | Reagent 1 | Reagent 2 | Product Type |

| 2-(4-methoxyphenyl)quinoxaline | Chlorosulfonic Acid | Substituted Aromatic Amine | N-Aryl-quinoxaline sulfonamide |

| 2,3-dichloroquinoxaline | Phenylsulfonamide | Potassium Carbonate | N-(3-chloro-quinoxalin-2-yl)benzenesulfonamide |

| 2,3-diphenylquinoxaline | Chlorosulfonic Acid | Aliphatic/Aromatic Amine | N-Alkyl/Aryl-diphenylquinoxaline sulfonamide |

This table illustrates general synthetic strategies for quinoxaline sulfonamides.

Formation of Fused Heterocyclic Systems (e.g., Triazoloquinoxalines, Pyrroloquinoxalines)

The construction of fused heterocyclic systems represents a significant extension of the chemical space accessible from quinoxaline precursors, often leading to compounds with unique three-dimensional structures and biological properties.

Triazoloquinoxalines:

A common and direct method for the synthesis of triazolo[4,3-a]quinoxalines involves the reaction of a 2-chloroquinoxaline with hydrazine (B178648) hydrate. This reaction typically proceeds via the formation of a 2-hydrazinylquinoxaline intermediate. Subsequent intramolecular cyclization, often facilitated by heating, leads to the formation of the fused triazole ring. For instance, 2-chloro-3-hydrazinopyrazine, a related heterocyclic system, is known to undergo cyclization reactions to form triazolopyrazines. prepchem.com A similar reaction pathway can be envisioned for this compound. The hydrazinyl intermediate can also be reacted with various reagents to introduce substituents on the triazole ring before cyclization.

Pyrroloquinoxalines:

The synthesis of pyrrolo[1,2-a]quinoxalines can be achieved through several strategies. One notable method involves the condensation of a 2-(1H-pyrrol-1-yl)aniline derivative with a 2-chloronicotinaldehyde. nih.gov This approach, while not starting from a pre-formed quinoxaline, highlights a key strategy for building the fused system.

A more direct approach starting from a quinoxaline derivative could involve an intramolecular cyclization. For example, a quinoxaline bearing a suitable side chain at the 2-position, such as a propargyl group, could potentially undergo cyclization to form the pyrrolo[1,2-a]quinoxaline (B1220188) system. Another reported method involves the iron-catalyzed reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers to form pyrrolo[1,2-a]quinoxalines, demonstrating a C-H functionalization approach. rsc.org While not directly applicable to this compound, these methods provide insight into the types of reactions used to form such fused systems.

The derivatization of the this compound core through these and other synthetic methodologies continues to be a fruitful area of research, providing a diverse range of compounds for investigation in various fields, particularly in the development of new therapeutic agents.

Structure Activity Relationship Sar Studies of 2 Chloro 5 Methoxy 3 Methylquinoxaline Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of quinoxaline (B1680401) derivatives is significantly modulated by the nature and position of substituents on the quinoxaline core. The interplay between different functional groups can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.

Role of Halogen and Methoxy (B1213986) Groups in Modulating Potency and Selectivity

The presence of a chlorine atom at the C-2 position and a methoxy group at the C-5 position of the 3-methylquinoxaline core is pivotal in defining the molecule's biological activity. The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution of the quinoxaline ring system and participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding.

In a related indolo[2,3-b]quinoline series, the introduction of a chlorine atom at the 2-position and a methoxy group at the 8-position was found to significantly enhance cytotoxic activity against colorectal cancer cells compared to the parent compound, neocryptolepine. nih.govmpu.edu.mo This suggests that the combination of a halogen and a methoxy group can be a favorable structural motif for anticancer activity. The study highlighted that these substitutions led to a 17-fold increase in cytotoxicity against HCT116 cells. nih.govmpu.edu.mo

The following table summarizes the activity of some relevant quinoxaline derivatives:

| Compound | Substituents | Biological Activity | Reference |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | 2-Cl, 8-OCH3, 5-CH3 | IC50 of 0.35 µM against HCT116 cells | nih.govmpu.edu.mo |

| Neocryptolepine (parent compound) | Unsubstituted | Less active than the chloro-methoxy derivative | nih.gov |

Impact of Electron-Donating and Electron-Withdrawing Groups on Efficacy

The efficacy of quinoxaline derivatives is highly dependent on the electronic properties of their substituents. The balance between electron-donating and electron-withdrawing groups can fine-tune the molecule's interaction with its biological target.

A review of anticancer quinoxalines indicates that for some series, electron-releasing groups like methoxy (OCH3) are essential for activity. mdpi.com Substitution with electron-withdrawing groups such as fluorine (F) was found to decrease the activity in those specific cases. mdpi.com However, this is not a universal rule, and the optimal electronic substitution pattern is often target-dependent.

In the context of VEGFR-2 inhibitors, a series of 3-methylquinoxaline derivatives were designed and synthesized. nih.gov One of the lead compounds, which served as a template for further optimization, highlighted the importance of specific substitutions for potent inhibitory activity. nih.govresearchgate.net Although not directly a 2-chloro-5-methoxy derivative, this study underscores the importance of the 3-methylquinoxaline scaffold in designing targeted inhibitors.

The table below illustrates the impact of different substituents on the anticancer activity of quinoxaline derivatives:

| Compound Series | Substituent Effect | Resulting Activity | Reference |

| Quinoxaline derivatives | Substitution of OCH3 with F | Decreased anticancer activity | mdpi.com |

| 3-Methylquinoxaline derivatives | Optimized substitutions | Potent VEGFR-2 inhibition | nih.govresearchgate.net |

Positional Isomerism and Pharmacological Implications

For example, moving the methoxy group from the C-5 position to other positions (e.g., C-6, C-7, or C-8) would alter the molecule's electronic landscape and steric profile. This, in turn, would affect its binding affinity and selectivity for a given biological target. A study on a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues, which are structurally different but conceptually relevant, demonstrated that changes in substituent positions led to significant differences in their binding affinities for nicotinic acetylcholine (B1216132) receptors. nih.gov

Conformational Analysis and Molecular Recognition Elements

The three-dimensional conformation of 2-Chloro-5-methoxy-3-methylquinoxaline is a key determinant of its biological activity. While specific crystallographic or detailed NMR studies for this exact compound were not found in the search results, general principles can be applied.

The quinoxaline ring system is largely planar. The substituents at positions 2, 3, and 5 will have preferred orientations in space to minimize steric hindrance. The methyl group at C-3 and the methoxy group at C-5 can rotate, leading to different conformational isomers. The specific conformation adopted upon binding to a biological target will be the one that maximizes favorable interactions.

Molecular recognition is driven by non-covalent interactions between the ligand and the receptor. For this compound, these interactions would likely include:

Hydrogen Bonding: The nitrogen atoms of the quinoxaline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl group and the aromatic part of the quinoxaline ring can engage in hydrophobic interactions with nonpolar pockets of a receptor.

Halogen Bonding: The chlorine atom at C-2 can act as a halogen bond donor, interacting with electron-rich atoms on the receptor.

π-π Stacking: The aromatic quinoxaline ring can participate in π-π stacking interactions with aromatic amino acid residues of a protein.

Computational and Theoretical Investigations of 2 Chloro 5 Methoxy 3 Methylquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool for studying quinoxaline (B1680401) derivatives due to its balance of accuracy and computational cost. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.

For quinoxaline systems, DFT studies typically involve the use of a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)). These calculations provide a detailed picture of the electron density distribution across the molecule. In a molecule like 2-Chloro-5-methoxy-3-methylquinoxaline, the electron-withdrawing nature of the chlorine atom and the quinoxaline nitrogen atoms, along with the electron-donating effect of the methoxy (B1213986) and methyl groups, would create a complex and interesting electronic landscape. DFT can precisely map these electronic effects, which in turn dictates the molecule's reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

In studies of various quinoxaline derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is typically distributed over the electron-deficient pyrazine (B50134) ring. For this compound, it is expected that the HOMO would have significant contributions from the methoxy-substituted benzene (B151609) ring, while the LUMO would be centered on the pyrazine ring containing the chloro and methyl substituents. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for a Quinoxaline Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative for a generic quinoxaline derivative and not specific to this compound.

Global Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen of the methoxy group, and positive potential near the hydrogen atoms and the carbon atom attached to the chlorine.

Table 2: Illustrative Global Reactivity Descriptors for a Quinoxaline Analogue

| Descriptor | Definition | Typical Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I+A)/2 | 4.15 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.67 |

Note: These values are hypothetical and serve to illustrate the concepts.

Molecular Modeling and Docking Studies

Molecular modeling techniques are used to simulate the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or nucleic acid. These methods are instrumental in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate.

Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in structure-based drug design. For quinoxaline derivatives, which are known to exhibit a wide range of biological activities including anticancer effects, docking studies are often performed against key protein targets implicated in cancer, such as vascular endothelial growth factor receptor-2 (VEGFR-2) or other kinases.

A docking study of this compound would involve placing the molecule into the binding site of a target protein and calculating a docking score, which is an estimate of the binding affinity. The analysis of the docked pose would reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding. For example, the nitrogen atoms of the quinoxaline ring could act as hydrogen bond acceptors, while the aromatic rings could engage in pi-stacking with aromatic amino acid residues in the binding pocket.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-Quantitative Structure-Activity Relationship (3D-QSAR) is a computational method used to establish a correlation between the three-dimensional properties of a series of molecules and their biological activity. This is achieved by aligning the molecules and then using statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), to build a predictive model.

A 3D-QSAR study involving a series of quinoxaline analogues, which could include this compound, would generate contour maps. These maps highlight the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a contour map might indicate that a bulky substituent is favored in one region, while an electron-withdrawing group is preferred in another. Such models are highly valuable for guiding the design and optimization of new, more potent analogues.

Simulation of Molecular Dynamics and Intermolecular Interactions

Topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM) and the Reduced Density Gradient (RDG) method, are instrumental in identifying and characterizing non-covalent interactions (NCIs). researchgate.net AIM analysis defines chemical bonds based on the topology of the electron density, while RDG analysis provides a visual representation of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net

For this compound, several types of non-covalent interactions can be anticipated. The presence of the chlorine atom allows for the formation of halogen bonds, where the electropositive region on the chlorine (the σ-hole) can interact with a nucleophile. The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor. Furthermore, the aromatic rings provide a platform for π-π stacking and C-H···π interactions.

RDG analysis visually distinguishes these interactions: strong attractive interactions (like hydrogen bonds) are typically represented by blue regions, weak van der Waals interactions by green regions, and steric repulsion by red regions. In a hypothetical RDG analysis of this compound, one would expect to observe signatures corresponding to these various interactions, governing its crystal packing and interactions with biological targets.

Table 1: Plausible Non-Covalent Interactions in this compound

| Interaction Type | Donor/Acceptor Groups | Significance |

| Halogen Bonding | C-Cl | Directional interaction influencing crystal engineering and ligand-receptor binding. |

| Hydrogen Bonding | O-CH₃ (acceptor) | Key for interaction with protic solvents and biological macromolecules. |

| π-π Stacking | Quinoxaline ring system | Contributes to the stability of crystal structures and intermolecular associations. |

| C-H···π Interactions | Methyl group, aromatic C-H | Further stabilizes molecular conformations and packing. |

The chemical reactivity and stability of this compound are dictated by the electronic effects of its substituents. The chlorine atom at the 2-position and the methoxy group at the 5-position have opposing electronic influences. Chlorine is an electronegative atom that withdraws electron density through the inductive effect, but it can also donate electron density through resonance. The methoxy group is a strong electron-donating group through resonance. The methyl group at the 3-position is a weak electron-donating group through hyperconjugation and inductive effects.

In related quinoxaline systems, the introduction of a chlorine atom generally lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack. nih.gov For instance, 2-chloroquinoxalines are known to react with nucleophiles, leading to the substitution of the chlorine atom. Conversely, a methoxy group tends to raise the HOMO energy, making the molecule more susceptible to electrophilic attack on the aromatic ring. nih.gov The interplay of these groups in this compound would result in a nuanced reactivity profile. The 2-position, activated by the nitrogen atom and the chlorine leaving group, is a likely site for nucleophilic aromatic substitution.

Computational studies on similar molecules, like 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, have utilized Density Functional Theory (DFT) to calculate these parameters and predict reactive sites through Molecular Electrostatic Potential (MESP) maps. nih.gov Such analyses for this compound would provide a detailed picture of its electrophilic and nucleophilic regions, guiding synthetic modifications and predicting its metabolic fate.

Table 2: Predicted Influence of Substituents on the Reactivity of the Quinoxaline Core

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| -Cl | 2 | Inductive withdrawal, resonance donation | Activates the C2 position for nucleophilic substitution. |

| -OCH₃ | 5 | Resonance donation, inductive withdrawal | Activates the benzene ring for electrophilic substitution, modulates overall electron density. |

| -CH₃ | 3 | Inductive donation, hyperconjugation | Minor electron-donating effect, potentially influencing regioselectivity. |

Advanced Characterization Techniques in Quinoxaline Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can map out the connectivity of atoms and identify key functional groups.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Chloro-5-methoxy-3-methylquinoxaline, specific chemical shifts (δ) are predicted based on the electronic environment of each proton.

Methyl Protons (C3-CH₃): A sharp singlet is expected in the aliphatic region, likely around δ 2.6-2.8 ppm. This is consistent with the methyl group at the 3-position seen in analogous quinoxaline (B1680401) compounds.

Methoxy (B1213986) Protons (C5-OCH₃): Another distinct singlet, characteristic of methoxy group protons, would appear further downfield, typically in the range of δ 3.8-4.1 ppm.

Aromatic Protons: The three protons on the benzene (B151609) ring portion of the quinoxaline system would produce signals in the aromatic region (δ 7.0-8.0 ppm). Their precise shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their position relative to the electron-donating methoxy group and the fused pyrazine (B50134) ring. For instance, the proton at C6, situated between the methoxy group and a nitrogen atom, would experience a different electronic environment than the protons at C7 and C8.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for all 10 carbon atoms.

Aliphatic Carbons: The methyl carbon (C3-C H₃) would appear at the upfield end of the spectrum (δ 20-30 ppm), while the methoxy carbon (C5-OC H₃) would be found in the δ 55-65 ppm range.

Aromatic and Heteroaromatic Carbons: The carbons of the quinoxaline core would resonate in the δ 120-160 ppm region. The carbons directly attached to heteroatoms (C2, C3, C5, C8a, C4a) would have their chemical shifts significantly influenced by these atoms. For example, the carbon bearing the chlorine atom (C2) would be expected around δ 150 ppm, while the carbon attached to the methoxy group (C5) would be shifted downfield to a similar region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C3-C H₃ | 2.75 | ~22 |

| C5-OC H₃ | 3.95 | ~56 |

| Aromatic C-H | 7.2 - 7.8 | 110 - 130 |

| C2-Cl | - | ~150 |

| C3-CH₃ | - | ~152 |

| C5-OCH₃ | - | ~155 |

| Quaternary Carbons | - | 135 - 145 |

IR Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this compound, the IR spectrum would exhibit several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrazine ring and the C=C bonds of the aromatic system would produce a series of sharp peaks in the 1450-1650 cm⁻¹ region.

C-O Stretching: A strong, characteristic peak for the aryl-alkyl ether linkage (Ar-O-CH₃) would be prominent in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-Cl Stretching: The vibration of the C-Cl bond would be found in the fingerprint region, typically between 600-800 cm⁻¹.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The extended π-system of the quinoxaline core gives rise to characteristic absorption bands. Typically, quinoxaline derivatives show multiple strong absorption bands in the UV region, corresponding to π→π* transitions, often between 220-350 nm. The presence of auxochromes like the methoxy and chloro groups can cause shifts in the absorption maxima (λ_max).

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉ClN₂O), the calculated exact molecular weight is approximately 208.0403 g/mol .

The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks: one for the molecular ion [M]⁺ at m/z 208 and a second peak [M+2]⁺ at m/z 210, with an intensity about one-third of the main peak.

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of stable neutral fragments:

Loss of a methyl radical (•CH₃): [M - 15]⁺, leading to a fragment ion at m/z 193.

Loss of a formyl radical (•CHO) or methoxy radical (•OCH₃): [M - 29]⁺ or [M - 31]⁺.

Loss of chlorine radical (•Cl): [M - 35]⁺, resulting in an ion at m/z 173.

Loss of HCl: [M - 36].

Interactive Data Table: Predicted Mass Spectrometry Data for C₁₀H₉ClN₂O

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 208 | Molecular Ion |

| [M+2]⁺ | 210 | Isotope Peak due to ³⁷Cl |

| [M-CH₃]⁺ | 193 | Loss of methyl group |

| [M-Cl]⁺ | 173 | Loss of chlorine atom |

Crystallographic Studies for Solid-State Structure

Crystallographic techniques, particularly X-ray diffraction, provide unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the arrangement of molecules in the solid state.

Single-crystal X-ray diffraction (SC-XRD) analysis of 2-Chloro-3-methylquinoxaline (B189447) reveals its precise atomic arrangement. The molecule is nearly planar, with a very small dihedral angle between the benzene and pyrazine rings. This planarity is a common feature in fused aromatic systems. The analysis provides exact bond lengths and angles, confirming the quinoxaline framework and the positions of the chloro and methyl substituents.

Data Table: Illustrative Crystallographic Data for the Analog 2-Chloro-3-methylquinoxaline

| Parameter | Value |

| Chemical Formula | C₉H₇ClN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.869 |

| b (Å) | 16.924 |

| c (Å) | 12.062 |

| β (°) | 94.39 |

| Volume (ų) | 786.8 |

Source: Illustrative data based on known structures of similar quinoxalines.

The study of crystal packing reveals how individual molecules interact and arrange themselves to form a stable crystal lattice. These non-covalent interactions are crucial for determining the material's physical properties. For quinoxaline derivatives, common interactions include:

π–π Stacking: The planar aromatic rings of quinoxaline molecules can stack on top of each other, a stabilizing interaction driven by van der Waals forces. The distance between the stacked rings is typically 3.3-3.8 Å.

C–H···N/O/Cl Hydrogen Bonds: Weak hydrogen bonds can form between hydrogen atoms (from methyl or aromatic groups) and electronegative atoms like the pyrazine nitrogens, the methoxy oxygen, or the chlorine atom on adjacent molecules.

C–H···π Interactions: A hydrogen atom from one molecule can interact with the electron cloud of an aromatic ring of a neighboring molecule.

In the case of 2-Chloro-3-methylquinoxaline, analysis shows that the crystal structure is stabilized by weak C—H···π interactions rather than classical hydrogen bonds. For this compound, the presence of the methoxy group would introduce the possibility of C–H···O hydrogen bonds, potentially leading to a different and more complex packing arrangement compared to its non-methoxylated analog.

Future Perspectives and Research Directions

Design of Novel Quinoxaline-Based Therapeutic Agents with Enhanced Specificity

The design of new therapeutic agents based on the quinoxaline (B1680401) framework is a dynamic field, with a significant focus on enhancing target specificity to improve efficacy and reduce off-target effects. Structure-activity relationship (SAR) studies are pivotal in guiding the rational design of these novel compounds. mdpi.com For instance, the nature and position of substituents on the quinoxaline ring have been shown to be critical for biological activity.

SAR studies on various quinoxaline derivatives have revealed key insights. For example, in a series of anticancer quinoxalines, it was observed that the presence of an electron-releasing group like a methoxy (B1213986) (OCH₃) group at certain positions is essential for activity, while electron-withdrawing groups such as a fluoro (F) group can decrease it. mdpi.com Similarly, the introduction of a chloro group, an electron-withdrawing substituent, into the quinoxaline ring has been shown to slightly improve activity in some amide derivatives. nih.gov The methyl group in methylquinoxaline derivatives has also been associated with moderate activity. nih.gov

These findings suggest that for a hypothetical compound like 2-Chloro-5-methoxy-3-methylquinoxaline , the interplay between the electron-withdrawing chloro group at the 2-position, the electron-donating methoxy group at the 5-position, and the methyl group at the 3-position would be crucial in determining its biological profile. Future design strategies will likely involve the synthesis and evaluation of a library of analogues with systematic variations of these substituents to identify compounds with optimal target engagement and selectivity.

Exploration of Combination Therapies with Existing Pharmacological Agents

The future of cancer therapy and treatment for other complex diseases is increasingly moving towards combination approaches to overcome drug resistance and enhance therapeutic outcomes. youtube.com Quinoxaline derivatives, with their diverse biological activities, are promising candidates for inclusion in such regimens.

For example, a study on a quinoxaline analog, 13-197, demonstrated its potential in pancreatic cancer therapy by modulating IKKβ phosphorylation. nih.gov Such a mechanism could be synergistic with existing chemotherapeutic agents that act via different pathways. The development of novel therapies for diseases like acute lymphoblastic leukemia (ALL) also highlights the trend of integrating monoclonal antibodies with frontline chemotherapy. youtube.com

Future research will likely focus on identifying rational combination strategies for quinoxaline derivatives. This will involve high-throughput screening of quinoxaline compounds in combination with a panel of approved drugs to identify synergistic interactions. Mechanistic studies will then be crucial to understand the basis of this synergy, paving the way for clinical trials of the most promising combinations.

Diversification of Biological Targets for Quinoxaline Derivatives

The quinoxaline scaffold has demonstrated activity against a wide range of biological targets, underscoring its versatility. Quinoxaline derivatives have been investigated as inhibitors of various enzymes and receptors implicated in a multitude of diseases.

Table 1: Investigated Biological Targets of Quinoxaline Derivatives

| Biological Target | Therapeutic Area | Reference |

| VEGFR-2 | Cancer | rsc.orgrsc.orgekb.eg |

| Pim-1 Kinase | Cancer | nih.gov |

| PARP-1 | Cancer | nih.gov |

| IKKβ | Cancer | nih.gov |

| Reverse Transcriptase | HIV | nih.gov |

| NS1 Protein | Influenza | nih.gov |

| AMPA Receptor | Neurological Disorders | researchgate.net |

| P-glycoprotein (P-gp) | Multidrug Resistance | nih.gov |

This diverse range of targets highlights the potential for developing quinoxaline-based drugs for various therapeutic areas, including oncology, infectious diseases, and neurology. nih.govnih.gov Future research will aim to expand this target landscape even further. This will involve screening quinoxaline libraries against new and emerging targets, as well as repurposing existing derivatives for new indications. The structural flexibility of the quinoxaline ring system allows for the design of compounds that can be tailored to fit the binding sites of a wide array of proteins.

Development of Structure-Guided Drug Design Approaches and Lead Optimization

The advancement of structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, has revolutionized drug discovery by providing detailed three-dimensional structures of drug targets. This information is invaluable for structure-guided drug design, a process that involves the rational design of ligands that can bind to a target with high affinity and selectivity. nih.gov

In the context of quinoxaline derivatives, structure-based design has been successfully employed to develop potent inhibitors of targets like Pim-1 kinase. nih.gov Docking studies of quinoxaline-2-carboxylic acid derivatives into the ATP pocket of Pim-1 have provided insights into their binding mode and informed the synthesis of more potent analogues. nih.gov

Future efforts will continue to leverage structural information for lead optimization. By understanding the specific interactions between a quinoxaline derivative and its target protein, medicinal chemists can make targeted modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing, guided by structural insights, will accelerate the development of new quinoxaline-based drugs.

Integration of Advanced Computational Methodologies in Drug Discovery Pipelines

Computational methods are becoming increasingly integral to modern drug discovery, offering a cost-effective and time-efficient way to screen virtual compound libraries, predict biological activities, and understand drug-target interactions. nih.gov For quinoxaline derivatives, computational approaches are being used at various stages of the discovery pipeline.

Molecular docking is a widely used technique to predict the binding orientation of small molecules to their protein targets. rsc.orgnih.gov This has been applied to quinoxaline derivatives to study their interactions with targets like PARP-1 and VEGFR-2. rsc.orgnih.gov Furthermore, quantitative structure-activity relationship (QSAR) modeling has been used to develop predictive models for the anticancer activity of quinoxaline derivatives. mdpi.com

The future will see a greater integration of more advanced computational methodologies, such as molecular dynamics (MD) simulations and artificial intelligence (AI), into the drug discovery process for quinoxalines. nih.gov MD simulations can provide a more dynamic picture of drug-target interactions, while AI algorithms can be trained on large datasets of chemical and biological data to predict the properties of new compounds with high accuracy. These advanced computational tools will undoubtedly accelerate the discovery and development of the next generation of quinoxaline-based therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-5-methoxy-3-methylquinoxaline, and how are intermediates characterized?

- Methodological Answer :

- Synthesis : Common approaches involve cyclocondensation of o-phenylenediamine derivatives with α-keto esters or chlorinated diketones. For example, chloro-substituted quinoxalines are synthesized via nucleophilic aromatic substitution (e.g., replacing methoxy or methyl groups with chlorine using POCl₃) .

- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy for functional groups (e.g., C-Cl stretch at ~550 cm⁻¹), and mass spectrometry for molecular ion validation. Purity is assessed via HPLC with UV detection at λ = 254 nm .

Q. How can crystallographic data resolve ambiguities in the molecular structure of quinoxaline derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) with software like ORTEP-3 is critical for determining bond angles, torsion angles, and packing arrangements. For example, CCDC 1983315 (a related nitro-thiophene quinoxaline) revealed planar quinoxaline cores with dihedral angles <5° between aromatic rings .

- Validate experimental data against computational models (e.g., DFT-optimized geometries) to address discrepancies in substituent orientation .

Advanced Research Questions

Q. How can retrosynthetic analysis and multi-database mining improve the design of novel quinoxaline analogs?

- Methodological Answer :

- Retrosynthesis Tools : Platforms integrating REAXYS, Pistachio, and BKMS_METABOLIC predict feasible pathways by prioritizing high-yield reactions (e.g., Suzuki couplings for aryl substitutions or Pd-catalyzed cross-couplings). Set plausibility thresholds (e.g., >0.8) to filter impractical routes .

- Case Study : For this compound, retrosynthesis might start from 3-methyl-5-methoxyquinoxaline, followed by chlorination at position 2 using N-chlorosuccinimide (NCS) under radical conditions .

Q. What strategies address contradictory biological activity data in quinoxaline-based compounds?

- Methodological Answer :

- Data Harmonization : Standardize assay conditions (e.g., fixed concentrations, solvent controls) to minimize variability. For example, discrepancies in antioxidant activity (e.g., IC₅₀ values) may arise from DPPH assay vs. ORAC protocols .

- Statistical Analysis : Apply ANOVA to compare replicate experiments, and use Cohen’s d to quantify effect sizes. Meta-analyses of published data (e.g., via RevMan) can identify outliers or confounding factors .

Q. How can computational chemistry optimize reaction conditions for chloro-substituted quinoxalines?

- Methodological Answer :

- DFT Studies : Calculate activation energies for chlorination pathways (e.g., electrophilic vs. radical mechanisms). For instance, transition state modeling of Cl⁻ attack on protonated quinoxaline can guide solvent selection (polar aprotic vs. acidic media) .

- Machine Learning : Train models on reaction databases to predict optimal temperatures, catalysts, and yields. A random forest model trained on 500+ quinoxaline syntheses achieved 85% accuracy in predicting yields >70% .

Notes for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.